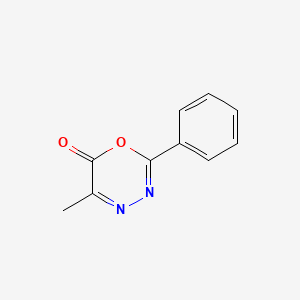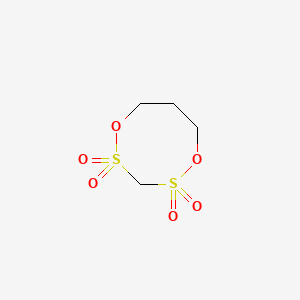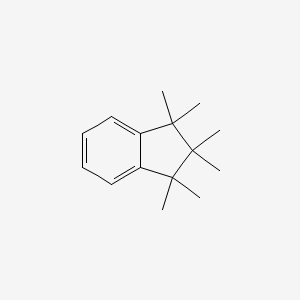
6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, diethylaminoethyl, phenoxyethyl, and acetotoluidide moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of diethylaminoethyl and phenoxyethyl groups through nucleophilic substitution reactions. The final step often involves the acetylation of the toluidide moiety under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide
- 2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-toluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
102489-54-3 |
|---|---|
Fórmula molecular |
C23H33Cl2N3O2 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-phenoxyethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32ClN3O2.ClH/c1-4-26(5-2)14-15-27(16-17-29-20-11-7-6-8-12-20)18-22(28)25-23-19(3)10-9-13-21(23)24;/h6-13H,4-5,14-18H2,1-3H3,(H,25,28);1H |
Clave InChI |
OWGLUEIRSNIQKI-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)


![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)






